molecular formula C8H8N4O B13687960 2-(2-Pyrazinyl)imidazole-5-methanol

2-(2-Pyrazinyl)imidazole-5-methanol

Cat. No.: B13687960
M. Wt: 176.18 g/mol
InChI Key: KBMFNRHOYCISSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyrazinyl)imidazole-5-methanol is a heterocyclic compound that features both pyrazine and imidazole rings. These structures are known for their significant roles in various chemical and biological processes. The presence of the methanol group adds to its versatility, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazinyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the condensation of pyrazine-2-carboxaldehyde with imidazole-5-methanol under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are commonly used to scale up the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazinyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Pyrazinyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyrazinyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyrazinyl)imidazole: Lacks the methanol group, which may reduce its versatility in certain applications.

    2-(2-Pyrazinyl)imidazole-4-carboxaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.

    2-(2-Pyrazinyl)imidazole-5-carboxylic acid:

Uniqueness

2-(2-Pyrazinyl)imidazole-5-methanol is unique due to the presence of both pyrazine and imidazole rings along with the methanol group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(2-pyrazin-2-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C8H8N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-4,13H,5H2,(H,11,12)

InChI Key

KBMFNRHOYCISSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC=C(N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.